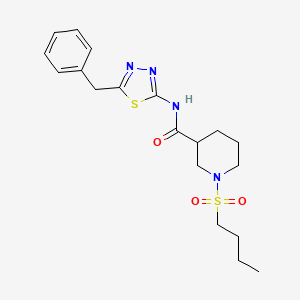

4-nitro-2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"4-nitro-2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione" is a compound that has been studied for its unique molecular structure and potential applications in various fields such as material science and organic chemistry. The compound's synthesis, structural analysis, and properties have been explored to understand its characteristics and potential utility.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes, including condensation reactions and the use of specific catalysts to achieve desired structural configurations. For instance, a study by Mohammadi et al. (2017) discusses the synthesis of 4-nitro-2,3-dihydrospiro[imidazo[1,2-a]indeno[2,1-e]pyridine-5,3′-indoline]-2′,6(1H)-dione derivatives using a one-pot, four-component process that highlights the versatility and efficiency of synthesizing complex organic compounds (Mohammadi, Taheri, & Amouzegar, 2017).

Molecular Structure Analysis

Structural determination is crucial for understanding the physical and chemical behavior of the compound. X-ray diffraction and NMR spectroscopy are commonly used techniques for this purpose. For example, the crystal structure analysis of a related compound by Liu (2015) provided insights into its molecular geometry, showcasing the importance of structural analysis in the assessment of compound properties (Liu, 2015).

Chemical Reactions and Properties

The chemical reactivity of "4-nitro-2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione" can be influenced by its nitro and pyridinyl groups. These functional groups may participate in various chemical reactions, contributing to the compound's utility in synthetic chemistry. The study by Worlikar and Larock (2008) on the aminocarbonylation of o-halobenzoates to produce isoindole-1,3-diones highlights the type of reactions that similar compounds can undergo, demonstrating their synthetic versatility (Worlikar & Larock, 2008).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are essential for understanding the compound's behavior under different conditions. These properties are determined through various analytical techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Prathap et al. (2017) provide an example of how these techniques are used to characterize the physical properties of a synthesized compound, offering insights into its stability and potential applications (Prathap et al., 2017).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity towards other compounds, stability under various conditions, and potential for forming derivatives, is crucial for exploring the compound's applications. The study by Sako et al. (1998) on the NO-generating properties of certain dione oxides illustrates the type of chemical property analysis that can reveal functional applications of these compounds (Sako, Oda, Ohara, Hirota, & Maki, 1998).

Wissenschaftliche Forschungsanwendungen

Green Catalysis in Synthesis : Mohammadi, Taheri, and Amouzegar (2017) explored the synthesis of 4-Nitro-2,3-dihydrospiro[imidazo[1,2-a]indeno[2,1-e]pyridine-5,3′-indoline]-2′,6(1H)-dione derivatives using a green catalyst. This study demonstrated an efficient, one-pot, four-component synthesis process using KAl(SO4)2.12H2O (Alum) as a non-toxic and easily available heterogeneous catalyst (Mohammadi, Taheri, & Amouzegar, 2017).

Nonlinear Optical Crystals : Research by Zyss, Chemla, and Nicoud (1981) investigated the efficiency of nonlinear optical organic crystals, including derivatives of pyridine-1-oxide. They explored how the N–oxide bond allows for substitution with donor or acceptor groups, such as the nitro group, to achieve dipole cancellation, which is advantageous for crystal growth and structural manipulation (Zyss, Chemla, & Nicoud, 1981).

Luminescence Turn-On Dyads : Shritz et al. (2015) developed 2-(2-Diphenylphosphanylethyl)benzo[de]isoquinoline-1,3-dione, a photoinduced-electron-transfer (PET) dyad, which shows luminescence turn-on upon reaction with molecular oxygen. This is significant for monitoring the cumulative exposure of oxidation-sensitive goods to molecular oxygen, especially since it reacts only via the photoinduced channel (Shritz et al., 2015).

NO-Generating Properties : Sako, Oda, Ohara, Hirota, and Maki (1998) studied the synthesis of 4H-[1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxides and their ability to generate nitric oxide (NO) and NO-related species under physiological conditions. This has implications for biomedical applications where NO generation is required (Sako et al., 1998).

Magnetic Studies in Lanthanide-Radical Complexes : Mei, Liu, Wang, Yang, Li, and Liao (2012) researched lanthanide-radical complexes, particularly how the β-diketonate coligand influences the magnetic relaxation of these systems. Their study contributes to the understanding of the magnetic properties in materials science (Mei et al., 2012).

Eigenschaften

IUPAC Name |

4-nitro-2-pyridin-2-ylisoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7N3O4/c17-12-8-4-3-5-9(16(19)20)11(8)13(18)15(12)10-6-1-2-7-14-10/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITXNPEMUMFGTLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitro-2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(3-hydroxy-5-isoxazolyl)propanoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5588573.png)

![8-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5588581.png)

![2-[4-(dimethylamino)benzylidene]-5-methoxy-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B5588595.png)

![2-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}pyrimidine](/img/structure/B5588612.png)

![6-ethyl-N,N-dimethyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5588614.png)

![11,11'-oxybis(3-amino-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one)](/img/structure/B5588626.png)

![1-[(4-methoxyphenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B5588629.png)

![1-({4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-1H-indole-2,3-dione](/img/structure/B5588654.png)

![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperidine](/img/structure/B5588655.png)

![4-methyl-2-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5588656.png)

![3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5588661.png)